molecular formula C23H18Cl2N2O2 B14925576 1-(3,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(3,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Katalognummer: B14925576
Molekulargewicht: 425.3 g/mol
InChI-Schlüssel: DMVWTAFXVIXWIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a 3,5-dichlorophenyl group attached to the pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-(3,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves several steps. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction typically occurs under acidic or basic conditions, often using solvents like ethanol or methanol. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of catalysts and controlled temperature settings .

Analyse Chemischer Reaktionen

1-(3,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways affected by this compound can vary depending on the specific application, but common targets include kinases and other regulatory proteins .

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 1-(3,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole stands out due to its unique structural features and reactivity. Similar compounds include:

Eigenschaften

Molekularformel

C23H18Cl2N2O2

Molekulargewicht

425.3 g/mol

IUPAC-Name

1-(3,5-dichlorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-20-7-3-15(4-8-20)22-14-23(16-5-9-21(29-2)10-6-16)27(26-22)19-12-17(24)11-18(25)13-19/h3-14H,1-2H3

InChI-Schlüssel

DMVWTAFXVIXWIJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.